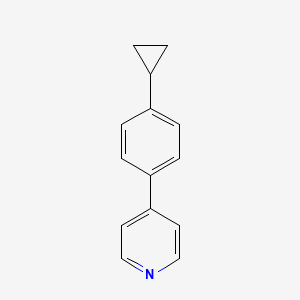
4-(4-Cyclopropylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyclopropylphenyl)pyridine is a compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The compound this compound features a cyclopropyl group attached to a phenyl ring, which is further connected to the pyridine ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropylphenyl)pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the hetero-Diels Alder reaction . Another approach includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired pyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The process may include the use of transition metal catalysts to enhance the efficiency and yield of the reaction. The choice of solvents, temperature, and reaction time are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
4-(4-Cyclopropylphenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Cyclopropylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound, pyridine, is a basic nitrogen heterocycle with similar aromatic properties.
Dihydropyridine: A reduced form of pyridine with significant biological activities.
Piperidine: A saturated six-membered nitrogen heterocycle with diverse pharmacological properties.
Uniqueness
4-(4-Cyclopropylphenyl)pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2102413-16-9 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(4-cyclopropylphenyl)pyridine |
InChI |
InChI=1S/C14H13N/c1-2-11(1)12-3-5-13(6-4-12)14-7-9-15-10-8-14/h3-11H,1-2H2 |
InChI Key |
IPVCUHKJUNGFII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















